7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
Description
1,2,3,4-Tetrahydroisoquinolines (TIQs) are a prominent class of alkaloids with diverse biological activities and structural variations. Among these, 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative characterized by a fluorine atom at the 7-position and a methyl group at the 5-position of the isoquinoline scaffold. These substituents confer unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are critical for drug design .
Properties
CAS No. |
1250752-30-7 |
|---|---|
Molecular Formula |
C10H12FN |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12FN/c1-7-4-9(11)5-8-6-12-3-2-10(7)8/h4-5,12H,2-3,6H2,1H3 |
InChI Key |
HXLFMRGWHPGVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CCNC2)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenylethylamine derivatives and aldehydes in the presence of acidic catalysts. For instance, the Pictet-Spengler reaction is a well-known method for synthesizing tetrahydroisoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring.
Scientific Research Applications
7-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential in modulating biological pathways and interactions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as neuroprotection and antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Tetrahydroisoquinoline Derivatives
Structural and Functional Group Variations
Substituent Effects on Physicochemical Properties
- Fluorine at 7-Position : Fluorination enhances lipophilicity and metabolic stability compared to hydroxyl or methoxy groups. For example, 7-trifluoromethyl-TIQ carboxylate () shows distinct NMR chemical shifts (δ 7.45–7.80 ppm for aromatic protons) due to electron-withdrawing effects . In contrast, CKD712 (6,7-dihydroxy-TIQ) exhibits polar characteristics, influencing its solubility and interaction with VEGF pathways .
- Methyl vs. Methylation at the 1-position (1MeTIQ) enhances blood-brain barrier penetration, with brain concentrations 4.5-fold higher than blood .
Pharmacological and Metabolic Comparisons
- Receptor Interactions: 6,7-Dimethoxy-TIQ derivatives exhibit weak β-adrenoceptor activity, whereas CKD712 acts via AMPK/HO-1 pathways to promote wound healing . The absence of methoxy or hydroxyl groups in 7-fluoro-5-methyl-TIQ may limit similar receptor engagement but could favor alternative targets.
- Metabolic Stability : Fluorine and methyl groups generally reduce oxidative metabolism. For instance, 1MeTIQ and unsubstituted TIQ are excreted largely unchanged (72–76%), whereas hydroxylated metabolites (e.g., 4-hydroxy-TIQ) account for <9% of total excretion .
- Toxicity Considerations : MPTP (a tetrahydropyridine analog) induces parkinsonism via dopaminergic neuron toxicity, highlighting the importance of substituent positioning in neuroactive TIQs .
Biological Activity
7-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline (7F5MTHIQ) is a member of the tetrahydroisoquinoline (THIQ) class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of 7F5MTHIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines are a significant class of alkaloids that exhibit various biological activities. They have been studied for their effects on neurodegenerative diseases, cancer, and infectious diseases. The structural diversity of THIQs allows for modifications that can enhance their pharmacological profiles.
2. Anticancer Activity
Tetrahydroisoquinolines have been investigated for their anticancer properties. A study demonstrated that various THIQs exhibited antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming standard treatments like Tamoxifen . While direct studies on 7F5MTHIQ are sparse, the potential for anticancer activity exists due to its structural characteristics.
The mechanisms through which THIQs exert their biological effects often involve interactions with neurotransmitter systems and modulation of signaling pathways. For example:
- Dopaminergic Modulation : Compounds like 1MeTIQ have shown to restore altered dopamine levels in the brain, highlighting the importance of dopaminergic pathways in their action .
- Estrogen Receptor Interaction : Some THIQs act as selective estrogen receptor modulators (SERMs), providing a basis for their use in treating hormone-sensitive cancers .
Case Study: Neuroprotective Effects in Diabetic Neuropathy
In a study investigating the effects of 1MeTIQ on diabetic neuropathy in mice, it was found that administration significantly reversed allodynia and hyperalgesia. The treatment restored neurotransmitter levels altered by diabetes, suggesting a multifaceted mechanism involving both opioidergic and monoaminergic systems .
Research Findings: Antiproliferative Activity
A series of THIQ derivatives were synthesized and tested against various cancer cell lines. The results indicated that several compounds exhibited IC50 values significantly lower than those of established drugs like Tamoxifen, suggesting high potency against cancer cells .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline, and what critical reaction parameters influence yield?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Tetrahydroisoquinoline core formation via Pictet-Spengler or Bischler-Napieralski reactions.
- Fluorination at position 7 using agents like Selectfluor or N-fluorobenzenesulfonimide under inert atmospheres to prevent side reactions .
- Methylation at position 5 via nucleophilic substitution or catalytic hydrogenation.
Critical parameters include temperature (often 0–60°C), solvent choice (e.g., dichloromethane for fluorination), and stoichiometric control of fluorinating agents to maximize regioselectivity .
Advanced: How do structural modifications (e.g., fluorine at position 7, methyl at position 5) influence the compound's interaction with neurotransmitter receptors?
Answer:
- Fluorine at position 7 enhances electronegativity, increasing binding affinity to dopamine D2 and serotonin 5-HT2A receptors by optimizing hydrogen-bonding interactions .
- Methyl at position 5 improves lipophilicity, potentially enhancing blood-brain barrier penetration.
Validation methods include:- Radioligand binding assays to quantify receptor affinity (e.g., using [³H]spiperone for D2 receptors).
- Functional cAMP assays to assess G-protein coupling efficiency .
Basic: What spectroscopic and chromatographic techniques confirm the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl group at δ ~2.3 ppm, fluorine-induced deshielding in aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion at m/z 194.1).
- HPLC-PDA : Assesses purity (>98%) using C18 columns and acetonitrile/water gradients .
Advanced: What strategies resolve contradictions in reported biological activity data for fluorinated tetrahydroisoquinoline derivatives?
Answer:
- Cross-validation : Compare results across multiple assays (e.g., radioligand binding vs. functional cellular assays) .
- Batch analysis : Check for impurities (e.g., unreacted intermediates) via LC-MS.
- Stereochemical considerations : Use chiral chromatography to isolate enantiomers, as stereochemistry significantly impacts activity .
Advanced: What in vitro and in vivo models investigate the neuroprotective potential of this compound?
Answer:
- In vitro :
- SH-SY5Y neuronal cells : Measure protection against rotenone-induced oxidative stress via MTT assays .
- In vivo :
Basic: What protocols ensure stability during handling and storage?
Answer:
- Storage : 2–8°C in amber vials under argon to prevent light/oxidation degradation.
- Solubility : Prepare stock solutions in DMSO (≤10 mM), aliquot to avoid freeze-thaw cycles .
Advanced: How can computational tools predict binding affinity to dopaminergic receptors?
Answer:
- Molecular docking (AutoDock Vina): Screen against D2 receptor crystal structures (PDB: 6CM4) to identify key interactions (e.g., fluorine with Ser193).
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories using AMBER .
Basic: What safety protocols are critical for laboratory work with this compound?
Answer:
- PPE : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods for weighing and solubilization.
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
Advanced: How to optimize regioselectivity during fluorination?
Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer fluorine to position 7.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
Advanced: How does the methyl group at position 5 affect metabolic stability?
Answer:
- Metabolism : Methyl groups reduce cytochrome P450-mediated oxidation.
- Assessment :
- Liver microsome assays : Incubate with NADPH and quantify parent compound via LC-MS/MS.
- Half-life (t₁/₂) : Compare with non-methylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
